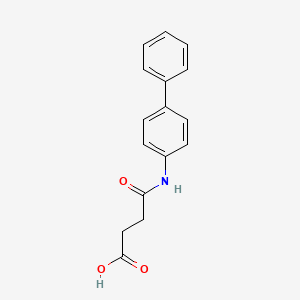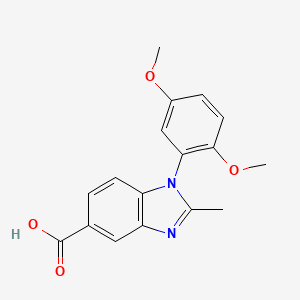![molecular formula C14H19ClN2O3S B3007132 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one CAS No. 1018304-86-3](/img/structure/B3007132.png)
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves these steps and results in a total yield of 48.2% . Similarly, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, optimized to give an 88.5% yield . These methods could potentially be adapted for the synthesis of 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H-NMR . These analytical techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for this compound, but they do discuss the synthesis and resolution of chiral 1,4-disubstituted piperazines . These reactions are important for the preparation of enantiomerically pure compounds, which can have different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers provided do not offer specific data on the physical and chemical properties of this compound. However, the synthesis and structural confirmation of related compounds suggest that similar analytical methods could be employed to determine these properties for the compound .
Aplicaciones Científicas De Investigación
Antidepressant Potential
A study by Kumar et al. (2017) highlights the antidepressant activities of a novel series of compounds, including those related to 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one. The compounds were tested using Porsolt’s behavioral despair (forced swimming) test, showing significant antidepressant activity (Kumar et al., 2017).
Anticancer and Enzyme Inhibition
Żołnowska et al. (2018) synthesized derivatives with structural similarities to this compound, exhibiting potent inhibitory activity against human carbonic anhydrase isozymes and showing anticancer activity against various human tumor cell lines (Żołnowska et al., 2018).
Antimicrobial Studies
Patel and Agravat (2009) conducted studies on pyridine derivatives, including compounds structurally related to the chemical , demonstrating considerable antibacterial activity (Patel & Agravat, 2009).
Antitubercular Agents
Jallapally et al. (2014) explored 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, akin to this compound, as potential antitubercular agents. Two compounds showed potent antitubercular activity with low toxicity profiles (Jallapally et al., 2014).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautionary measures to be taken when handling the compound.
Propiedades
IUPAC Name |
2-chloro-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-3-5-13(6-4-11)21(19,20)17-9-7-16(8-10-17)14(18)12(2)15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUQNJCZZCAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)
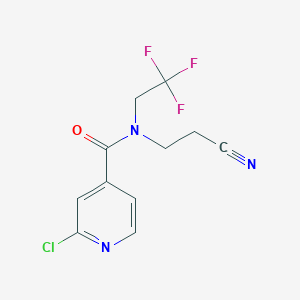

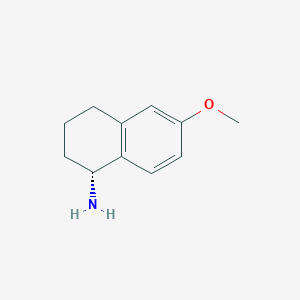

![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)
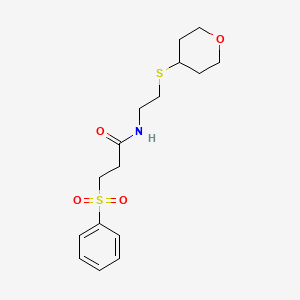
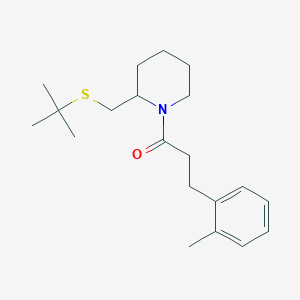

![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)
